molecular formula C15H12O2 B5696924 5-(6-methyl-2-naphthyl)-2(3H)-furanone

5-(6-methyl-2-naphthyl)-2(3H)-furanone

Cat. No.: B5696924
M. Wt: 224.25 g/mol
InChI Key: LVFMQBFKJLTMFB-UHFFFAOYSA-N
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Description

5-(6-Methyl-2-naphthyl)-2(3H)-furanone is a high-value furanone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a naphthalene moiety, a structural feature shared with established non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone, positioning it as a promising scaffold for the development of new therapeutic agents . The core research value of this 2(3H)-furanone lies in its potential multi-target pharmacological profile. Furanone derivatives are extensively investigated for their anti-inflammatory activity, often acting through the inhibition of cyclooxygenase-2 (COX-2) enzymes . Furthermore, structurally similar compounds have demonstrated substantial antimicrobial efficacy against various Gram-positive bacterial strains, making this compound a compelling candidate for developing new anti-infective leads . The mechanism of action for such compounds frequently involves interaction with key biological targets to block the synthesis of inflammatory mediators or disrupt microbial growth . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

5-(6-methylnaphthalen-2-yl)-3H-furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-2-3-12-9-13(5-4-11(12)8-10)14-6-7-15(16)17-14/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFMQBFKJLTMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CCC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(6-methyl-2-naphthyl)-2(3H)-furanone with structurally related furanones, emphasizing substituent effects, synthesis, properties, and applications:

Compound Name Substituents Synthesis Method Key Properties/Data Applications/Bioactivity References
This compound 6-Methyl-2-naphthyl Not explicitly described Inferred: High lipophilicity, aromatic stability Potential: Bioactive or catalytic roles due to aromaticity
5-Hydroxymethyl-2(5H)-furanone Hydroxymethyl Commercial synthesis NMR-confirmed structure (δH and δC shifts) ; linear quantitation (R² = 1) Food flavoring, antioxidant properties
5-Bromo-3-methyl-2(5H)-furanone Bromo, methyl N-Bromosuccinimide (NBS) bromination Pale yellow oil (90% yield); ¹H/¹³C NMR data Intermediate in organic synthesis
Dihydro-5-methyl-2(3H)-furanone Methyl Hydrogenation of hydroxymethylfurfural Marker in buckwheat honey (4.2% concentration) Flavor additive, biofuel precursor
5-(6-Hydroxy-7-methyloctyl)-2(5H)-furanone Hydroxyalkyl, methyl Natural isolation from actinomycetes Anti-adenoviral activity Antimicrobial, cytotoxic applications
3,4-Dichloro-5-(2'-hydroxyethylamino)-2(5H)-furanone Chloro, hydroxyethylamino Reaction of dichlorofuranones with sugars ¹H NMR (δ 3.17–3.28 ppm, m) Synthetic precursor for glycosides

Structural and Functional Differences

  • Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: Bromo- and chloro-substituted furanones (e.g., 5-Bromo-3-methyl-2(5H)-furanone , 3,4-dichloro derivatives ) exhibit increased electrophilicity, facilitating nucleophilic substitution reactions, unlike the electron-rich naphthyl-substituted compound.

Key Research Findings and Data

NMR Spectral Trends

  • Hydroxymethyl-substituted furanones show distinct ¹H NMR signals at δ ~3.5–4.5 ppm (hydroxyl and methylene protons) , whereas chloro-substituted analogs display downfield shifts for chlorinated carbons (δC ~124–144 ppm) . The naphthyl group would likely produce aromatic signals at δH 7.0–8.5 ppm .

Mutagenicity vs. Antioxidant Activity

  • Certain furanones (e.g., 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) are potent mutagens , while others like 5-hydroxymethyl-2(5H)-furanone show antioxidant activity comparable to ascorbic acid . The naphthyl group’s electronic profile may modulate such dual effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(6-methyl-2-naphthyl)-2(3H)-furanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or cyclocondensation. For example, 2(5H)-furanone derivatives are synthesized via one-pot methods using methylene chloride as a solvent, sodium sulfate as a desiccant, and hydrogen peroxide for oxidation . Yield optimization requires precise control of reagent addition times (e.g., slow addition of amines to avoid side reactions) and temperature modulation. Purity is validated via column chromatography and recrystallization. Contradictions in reported yields (e.g., 64% vs. lower values) often stem from variations in reaction scale or purification protocols .

Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly the naphthyl substitution pattern. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1750 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric purity. For complex stereoisomers, X-ray crystallography resolves spatial arrangements, as demonstrated in studies of triphenyl-furanone analogs .

Advanced Research Questions

Q. How can computational chemistry methods predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, 5-phenyl-furanone derivatives exhibit lower energy gaps (~4.5 eV) compared to methyl-substituted analogs, enhancing electrophilic susceptibility . Solvent effects are modeled using polarizable continuum models (PCM), while Fukui indices identify nucleophilic/electrophilic sites. These methods guide experimental design, such as predicting regioselectivity in Diels-Alder reactions .

Q. What mechanistic insights have been gained regarding the thermal degradation pathways of this compound under varying temperature conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) combined with GC-MS identifies degradation products like CO and naphthalene derivatives. Bond dissociation energy (BDE) calculations reveal that the C5-C6 bond in the furanone ring cleaves preferentially (BDE = 372.31 kJ/mol) at elevated temperatures, forming radical intermediates. Kinetic studies using Arrhenius plots quantify activation energies (Eₐ ~110–130 kJ/mol), critical for stabilizing the compound in high-temperature applications .

Q. How do structural modifications at specific positions of the furanone ring affect the compound's biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies systematically alter substituents (e.g., methyl, phenyl, or halogen groups) and assess bioactivity. For example, electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antibacterial efficacy by increasing electrophilicity and membrane penetration. In vitro assays (e.g., MIC against Pseudomonas aeruginosa) and molecular docking validate interactions with target enzymes (e.g., DNA gyrase). Computational logP calculations optimize lipophilicity for bioavailability .

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